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molecular formula C12H9ClO B7723745 4-Chlorodiphenyl ether CAS No. 55398-86-2

4-Chlorodiphenyl ether

Cat. No. B7723745
M. Wt: 204.65 g/mol
InChI Key: PGPNJCAMHOJTEF-UHFFFAOYSA-N
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Patent
US04124370

Procedure details

A stirred solution containing 14.8 g (0.112 mole) of potassium phenoxide and 13.1 g (0.10 mole) of p-fluorochlorobenzene in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux for a period of time necessary to effect complete reaction, as determined by vapor phase chromotography techniques. The crude reaction mixture is cooled and diluted to a volume of 400 ml with water, whereupon it is extracted with several portions of ether. The combined organic extracts are washed with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo. Distillation at reduced pressure affords 11.1 g (54%) of material, b(0.05 mm) 73.5°-75.5°, whose spectral properties are in agreement with the desired structure.
Name
potassium phenoxide
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].F[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1>CN1CCCC1=O.O>[CH:5]1[CH:6]=[CH:7][C:2]([O:1][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:0.1|

Inputs

Step One
Name
potassium phenoxide
Quantity
14.8 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[K+]
Name
Quantity
13.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of time necessary
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
is extracted with several portions of ether
WASH
Type
WASH
Details
The combined organic extracts are washed with a 5% sodium hydroxide solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04124370

Procedure details

A stirred solution containing 14.8 g (0.112 mole) of potassium phenoxide and 13.1 g (0.10 mole) of p-fluorochlorobenzene in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux for a period of time necessary to effect complete reaction, as determined by vapor phase chromotography techniques. The crude reaction mixture is cooled and diluted to a volume of 400 ml with water, whereupon it is extracted with several portions of ether. The combined organic extracts are washed with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo. Distillation at reduced pressure affords 11.1 g (54%) of material, b(0.05 mm) 73.5°-75.5°, whose spectral properties are in agreement with the desired structure.
Name
potassium phenoxide
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].F[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1>CN1CCCC1=O.O>[CH:5]1[CH:6]=[CH:7][C:2]([O:1][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:0.1|

Inputs

Step One
Name
potassium phenoxide
Quantity
14.8 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[K+]
Name
Quantity
13.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of time necessary
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
is extracted with several portions of ether
WASH
Type
WASH
Details
The combined organic extracts are washed with a 5% sodium hydroxide solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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